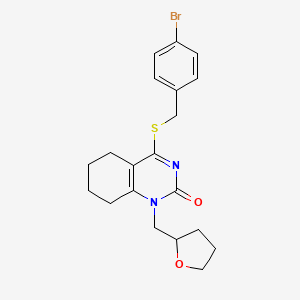

4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

説明

The compound 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a tetrahydroquinazolinone core, a 4-bromobenzylthio substituent, and a tetrahydrofuran-methyl group. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The presence of a bromine atom in the benzyl group may enhance lipophilicity and influence binding interactions, while the tetrahydrofuran moiety could improve solubility. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , and computational studies often utilize docking tools such as AutoDock Vina .

特性

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIQLIQFPXAWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The bromobenzyl group can be introduced through a nucleophilic substitution reaction, while the tetrahydrofuran moiety can be added via a subsequent alkylation step.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.

Reduction: : The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Substitution: : The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, polyvinylpolypyrrolidone-supported hydrogen peroxide, or silica sulfuric acid.

Reduction: : Lithium aluminum hydride or sodium borohydride.

Substitution: : Amines, alcohols, or other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: : 4-bromobenzaldehyde, 4-bromobenzoic acid.

Reduction: : Dihydroquinazoline derivatives.

Substitution: : 4-bromo-N-alkyl or 4-bromo-N-aryl derivatives.

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing the quinazolinone structure often exhibit significant antimicrobial properties. The incorporation of the bromobenzyl and tetrahydrofuran moieties may enhance these effects due to their ability to interact with microbial cell membranes or inhibit essential microbial enzymes.

- Case Study : A study on similar quinazolinone derivatives demonstrated notable in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioether group in the compound is believed to contribute to this activity by enhancing lipophilicity and facilitating membrane penetration .

Anticancer Properties

The quinazolinone framework is also associated with anticancer activity. Compounds like 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one may target specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

- Case Study : In studies focusing on related structures, derivatives were evaluated against estrogen receptor-positive breast cancer cells (MCF7). Results showed that certain modifications in the structure led to enhanced cytotoxicity, suggesting that this compound could be further explored for its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one to various biological targets. These studies help in understanding how the compound interacts at a molecular level with proteins involved in disease processes.

- Findings : Docking simulations indicated favorable interactions with targets associated with cancer and microbial resistance. The results suggest that the compound could serve as a lead for the design of new therapeutic agents .

Synthesis and Modification Potential

The synthesis of this compound involves multiple steps that allow for further modifications to enhance its biological activity. The ability to alter substituents on the quinazolinone core can lead to derivatives with improved efficacy and selectivity.

| Modification Type | Potential Impact |

|---|---|

| Bromination | Increased antimicrobial potency |

| Alkylation | Enhanced lipophilicity and membrane penetration |

| Hydroxylation | Improved solubility and bioavailability |

作用機序

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

類似化合物との比較

Halogenated Benzyl Groups

- 4-Bromobenzyl vs. 4-Chlorobenzyl : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase hydrophobic interactions in target binding pockets. For example, in tetrazole derivatives, 4-chlorobenzyl-substituted compounds showed elemental analysis consistency (C: 49.01% observed vs. 49.04% calculated; N: 17.90% vs. 17.87%) , suggesting reliable synthesis protocols. Bromine’s higher molecular weight could similarly improve crystallinity for X-ray studies.

- Thioether Linkages : The benzylthio group in the target compound is analogous to the thioether linkages in tetrazole derivatives (e.g., 5-((2-((2,4-dichlorobenzyl)oxy)-2-phenylethyl)thio)-1H-tetrazole). Such linkages enhance stability compared to oxygen ethers and may modulate redox activity .

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, comparisons can be inferred from analogs:

Methodological Considerations in Comparative Studies

- Structural Refinement : Programs like SHELXL and SHELXTL are critical for resolving complex substituent conformations in crystallographic studies .

- Docking Studies: AutoDock Vina’s improved scoring function and multithreading capabilities enable efficient virtual screening of quinazolinone analogs against biological targets .

- Spectroscopic Validation : IR and NMR data for tetrazole derivatives highlight the importance of spectroscopic consistency in confirming synthetic success, a practice applicable to the target compound.

生物活性

The compound 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one belongs to the class of tetrahydroquinazoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, antioxidant potential, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a tetrahydroquinazoline core substituted with a bromobenzyl thio group and a tetrahydrofuran moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. In particular, compounds similar to 4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one have shown promising results against various cancer cell lines.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related quinazoline derivatives on cancer cell lines (HepG2, A2780, and MDA-MB-231), several compounds exhibited significant anti-proliferative activity. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CA1-e | A2780 | 22.76 |

| CA1-g | A2780 | 24.94 |

| CA1-e | HepG2 | 37.59 |

| CA1-g | HepG2 | 45.41 |

These results indicate that modifications in the structure significantly influence the cytotoxic effects against specific cancer types .

The proposed mechanism by which tetrahydroquinazolines exert their anticancer effects includes inhibition of key signaling pathways involved in cell proliferation and survival. Bioinformatics predictions have identified targets such as ERBB2, SRC, and AKT1 as crucial for their anticancer activity .

Antioxidant Activity

In addition to anticancer properties, tetrahydroquinazoline derivatives are recognized for their antioxidant capabilities. The antioxidant activity is often measured using IC50 values in various assays.

Antioxidant Assay Results

In a related study on dihydroquinazoline derivatives:

| Compound | IC50 (μM) |

|---|---|

| CA1-7 | 57.99 |

This indicates moderate antioxidant potential compared to standard antioxidants .

Additional Biological Activities

Beyond anticancer and antioxidant activities, tetrahydroquinazolines have been explored for other pharmacological effects:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and reactive oxygen species (ROS) levels .

Case Studies and Research Findings

Several case studies have explored the biological activities of tetrahydroquinazolines:

- Study on Anticancer Properties : A series of synthesized tetrahydroquinazoline derivatives were tested against multiple cancer cell lines, demonstrating selective cytotoxicity with lower toxicity towards normal cells .

- Mechanistic Insights : Research has indicated that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .

- Pharmacokinetic Profiles : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that many tetrahydroquinazolines possess favorable pharmacokinetic properties, enhancing their potential as therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including thioether formation and cyclization. A general approach includes:

- Step 1: Reacting 4-bromobenzyl thiol with a halogenated quinazolinone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Step 2: Introducing the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or coupling reactions. PEG-400 with Bleaching Earth Clay (pH 12.5) has been effective as a solvent/catalyst system for similar thioether intermediates .

- Optimization: Use TLC to monitor reaction progress and adjust reflux time (16–24 hours) for improved yield. Crystallization in ethanol or acetic acid enhances purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- IR Spectroscopy: Identify thioether (C-S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .

- NMR:

- ¹H NMR: Peaks at δ 2.5–3.5 ppm for tetrahydroquinazolinone protons and δ 4.0–4.5 ppm for tetrahydrofuran methylene .

- ¹³C NMR: Signals at ~170 ppm for the quinazolinone carbonyl and 30–40 ppm for tetrahydrofuran carbons .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening: Use agar diffusion assays against E. coli and S. aureus with concentrations ranging from 10–100 μM .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours .

- Enzyme Inhibition: Evaluate interactions with kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog Design: Replace the 4-bromobenzyl group with fluorophenyl or chlorophenyl substituents to assess halogen effects on bioactivity .

- Modify the Tetrahydrofuran Moiety: Test analogs with cyclopentyl or tetrahydropyran groups to study ring size impact on solubility .

- Activity Cliff Analysis: Compare IC₅₀ values of analogs in a table:

| Substituent (R) | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Bromobenzyl | 12.3 ± 1.2 | 0.45 |

| 4-Fluorobenzyl | 8.7 ± 0.9 | 0.62 |

| 4-Chlorobenzyl | 10.1 ± 1.1 | 0.53 |

Q. What computational strategies predict binding modes and selectivity?

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR or PARP). Focus on the tetrahydrofuran group’s role in hydrogen bonding .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction: Tools like SwissADME evaluate logP (target: 2–4) and CYP450 inhibition risks .

Q. How can contradictory biological data be resolved (e.g., activity in vitro vs. in vivo)?

- Experimental Replication: Use randomized block designs with four replicates to minimize variability .

- Metabolite Profiling: LC-MS/MS identifies active metabolites in plasma or liver microsomes .

- Dose-Response Refinement: Adjust concentrations in xenograft models to align with pharmacokinetic data (e.g., Cₘₐₓ and t₁/₂) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。